molecular formula C14H25NO4 B13068156 1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate

Cat. No.: B13068156
M. Wt: 271.35 g/mol
InChI Key: PZWSMIHTVFWJBM-UHFFFAOYSA-N
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Description

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of tert-butyl and methyl groups attached to a piperidine ring, which is further substituted with carboxylate groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methylating agents. One common method includes the use of tert-butyl chloroformate and methyl iodide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-4-methylpiperidine: Similar structure but lacks the carboxylate groups.

    2,2-dimethylpiperidine: Similar piperidine core but different substituents.

Uniqueness

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate is unique due to the combination of tert-butyl, methyl, and carboxylate groups on the piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-7-10(11(16)18-6)9-14(15,4)5/h10H,7-9H2,1-6H3

InChI Key

PZWSMIHTVFWJBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)OC)C

Origin of Product

United States

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